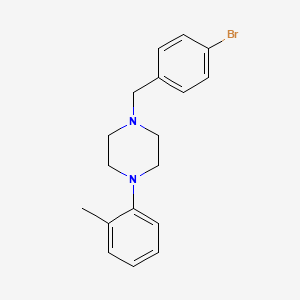![molecular formula C19H15BrN2O3 B5729886 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. This chemical compound is also known as BINA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves its ability to inhibit PARP. PARP inhibitors work by preventing the repair of DNA damage in cancer cells, leading to their death. This mechanism has been studied extensively in preclinical models and has shown promising results in clinical trials.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has a selective effect on cancer cells, leading to their death. It has also been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer cell survival. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound with potential therapeutic applications. Its ability to inhibit PARP has been studied extensively in preclinical models and clinical trials, and it has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential off-target effects, as well as its potential use in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1,2-phenylenediamine with 2-naphthol in the presence of acetic anhydride. The resulting product is then treated with ammonium carbonate to yield 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide.
Aplicaciones Científicas De Investigación
Research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has shown that it has potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer treatment, as cancer cells are more reliant on PARP for DNA repair than normal cells.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVRNYKPSOFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
